Methylapogalanthamine
CAS No.: 18126-83-5
Cat. No.: VC21017644
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18126-83-5 |
---|---|
Molecular Formula | C17H19NO2 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | 4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
Standard InChI | InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
Standard InChI Key | ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Canonical SMILES | CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Introduction
Chemical Identity and Structure
Methylapogalanthamine (CAS No. 18126-83-5) possesses the molecular formula C17H19NO2 with a molecular weight of 269.34 g/mol. According to IUPAC nomenclature, it is formally named 4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol. The compound is also referred to as 2-methoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocin-1-ol or Nivalidine in various scientific contexts .
The molecular structure features a complex tricyclic framework with specific functional groups, including a methoxy group, a hydroxyl group, and a methylated nitrogen within its heterocyclic system. This unique structural arrangement contributes to its distinctive pharmacological profile and receptor binding characteristics.
Table 1: Chemical Identifiers for Methylapogalanthamine
Physical and Chemical Properties
While methylapogalanthamine exists as a free base, it is frequently encountered as its hydrochloride salt (CAS 24620-67-5) in research and analytical contexts. The hydrochloride form appears as a white crystalline powder with well-defined physical properties that facilitate its handling and analysis in laboratory settings.
Table 2: Physical Properties of Methylapogalanthamine Hydrochloride
Property | Value | Reference |
---|---|---|
Physical Form | White crystalline powder | |
Melting Point | 163-166°C | |
Solubility | Soluble in water | |
Molecular Weight (as HCl salt) | 305.8 g/mol |
The compound's structural characteristics influence its chemical behavior, particularly its binding affinity for specific biological receptors. The presence of the methoxy and hydroxyl moieties contributes significantly to its pharmacological activity, while its nitrogen-containing heterocyclic system facilitates interactions with adrenergic receptors.
Natural Sources and Classification
Methylapogalanthamine belongs to the Amaryllidaceae family of alkaloids, a diverse group of naturally occurring compounds found in plants of the Amaryllidaceae botanical family. The compound represents an important subclass known as Augustamine-type alkaloids, characterized by their unique structural frameworks and biological activities .
This alkaloid has been identified in various plant species within the Amaryllidaceae family, particularly noted for its presence in species like Crinum kirkii. The isolation and identification of this compound highlight the rich chemical diversity of these plants and their potential as sources of biologically active natural products with pharmacological significance.
Biological Activity and Pharmacology
Available literature indicates that methylapogalanthamine possesses notable pharmacological activities, particularly within the autonomic nervous system. According to source documentation, methylapogalanthamine hydrochloride exhibits "hypotensive and central adrenolytic activity" . These properties suggest its potential relevance in cardiovascular and neurological research contexts.
Patent literature identifies methylapogalanthamine as an "α-adrenergic blocking agent" that "binds selectively to the α class of adrenergic receptors and thereby interfere[s] with the capacity of [drugs associated with sympathetic function]" . This mechanism classifies it among sympatholytic agents, which are compounds that interfere with sympathetic function in peripheral tissue or with the action of compounds associated with sympathetic function.
Toxicological Profile
Toxicological studies have established certain safety parameters for methylapogalanthamine through animal testing. The available data provides LD50 values (the dose causing death in 50% of test subjects) for various routes of administration in mice, offering important insights into its acute toxicity profile.
Table 3: Toxicity Data for Methylapogalanthamine
Route of Administration | Test Species | LD50 Value | Reference |
---|---|---|---|
Intravenous (IVN) | Mouse | 58.5 mg/kg | |
Intraperitoneal (IPR) | Mouse | 131.2 mg/kg | |
Subcutaneous (SCU) | Mouse | 200 mg/kg | |
Oral (ORL) | Mouse | 325 mg/kg |
Comparison with Related Compounds
Methylapogalanthamine shares structural similarities with several other Amaryllidaceae alkaloids, particularly galanthamine, a compound that has achieved clinical significance as an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. While these compounds share certain structural elements, their pharmacological profiles and primary mechanisms of action differ substantially.
The adrenergic activity of methylapogalanthamine distinguishes it from many other Amaryllidaceae alkaloids that primarily target cholinergic systems. This unique pharmacological profile suggests distinct therapeutic potential and research applications compared to better-characterized compounds from this botanical family.
Understanding the structure-activity relationships between methylapogalanthamine and related compounds could provide valuable insights for drug development and the optimization of therapeutic properties. Comparative studies examining receptor binding profiles, physiological effects, and structure-activity relationships would contribute significantly to our understanding of this compound class.
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